Sub-Nanomolar Inhibition of Human ACC1 in Recombinant Enzyme Assays
Methyl (2-methyl-1H-benzimidazol-1-yl)acetate, as a representative benzimidazole acetate scaffold, has been incorporated into potent ACC inhibitors. Data from BindingDB for a related analog (BDBM50247114) show potent inhibition of recombinant human ACC1 with an IC50 of 0.960 nM [1]. This high potency positions the core scaffold as a promising starting point for developing next-generation ACC inhibitors, offering a >300-fold selectivity window over ACC2 in recombinant assays [1].
| Evidence Dimension | Inhibitory potency (IC50) against human ACC1 |
|---|---|
| Target Compound Data | IC50 = 0.960 nM (for a related analog incorporating the core scaffold) |
| Comparator Or Baseline | ACC2 IC50 = 290 nM for the same analog |
| Quantified Difference | ~302-fold selectivity for ACC1 over ACC2 |
| Conditions | Recombinant human ACC1 expressed in SF-9 cells, preincubated for 60 mins |
Why This Matters
High potency and isoform selectivity are crucial for minimizing off-target effects in metabolic disease research, providing a clear advantage over non-selective ACC inhibitors.
- [1] BindingDB. (n.d.). BDBM50247114 CHEMBL4086127. View Source
